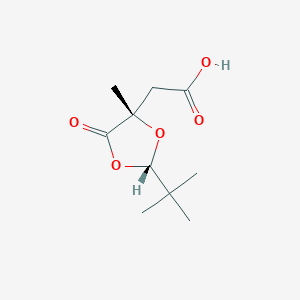
2-Cyano-4,6-difluoro-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4,6-difluoro-benzoic acid methyl ester is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of cyano and difluoro groups attached to a benzoic acid methyl ester core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4,6-difluoro-benzoic acid methyl ester typically involves the esterification of 2-Cyano-4,6-difluoro-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-4,6-difluoro-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The cyano and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Cyano-4,6-difluoro-benzoic acid methyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Cyano-4,6-difluoro-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The cyano and difluoro groups can participate in various chemical interactions, leading to the modulation of biological activities. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structural modifications and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,6-difluoro-benzoic acid methyl ester: This compound shares a similar benzoic acid methyl ester core but has an amino group instead of a cyano group.
Methyl 4-bromo-3-((2,6-difluorophenyl)amino)benzoate: This compound has a similar structure with bromine and amino groups attached to the benzoic acid methyl ester core.
Uniqueness
2-Cyano-4,6-difluoro-benzoic acid methyl ester is unique due to the presence of both cyano and difluoro groups, which impart distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a valuable intermediate in the synthesis of various derivatives .
Propiedades
IUPAC Name |
methyl 2-cyano-4,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCFMMDVWPMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-3-chlorobut-2-enyl] benzoate](/img/structure/B8185274.png)



![(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one](/img/structure/B8185314.png)








